molecular formula C14H16FN B13488694 6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B13488694
M. Wt: 217.28 g/mol
InChI Key: JGDOGZVQAJJULZ-UHFFFAOYSA-N
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Description

6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated tetrahydrocarbazole derivative characterized by a partially saturated carbazole core substituted with a fluorine atom at the 6-position and two methyl groups at the 1-position. This structural framework imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atom enhances electronegativity and metabolic stability, while the dimethyl groups influence conformational rigidity and binding interactions .

Properties

Molecular Formula

C14H16FN

Molecular Weight

217.28 g/mol

IUPAC Name

6-fluoro-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole

InChI

InChI=1S/C14H16FN/c1-14(2)7-3-4-10-11-8-9(15)5-6-12(11)16-13(10)14/h5-6,8,16H,3-4,7H2,1-2H3

InChI Key

JGDOGZVQAJJULZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1NC3=C2C=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Green Synthesis Using Ionic Liquids

A more environmentally friendly approach utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as both solvent and catalyst for the Fischer indole synthesis.

  • Procedure Highlights :
    • Reactants: Phenylhydrazine hydrochloride and cyclohexanone
    • Catalyst/Solvent: [bmim][BF4] ionic liquid (5 equivalents) or catalytic amounts (20-50 mol%) with methanol as co-solvent
    • Conditions: Reflux on water bath for 1 hour
    • Product Isolation: Filtration and evaporation of methanol solvent
    • Yield: Approximately 95% for tetrahydrocarbazole derivatives
    • Catalyst Reusability: The ionic liquid catalyst can be recovered and reused 3-5 times without loss of activity
    • Advantages: High purity products, mild reaction conditions, environmentally benign, scalable for industrial use.

This method is particularly suitable for sustainable chemistry applications, reducing the use of volatile organic solvents and harsh reagents.

Iodine-Catalyzed One-Pot Synthesis in Ionic Liquids

An advanced method involves a one-pot synthesis using iodine as a catalyst in the presence of [bmim][BF4] ionic liquid.

  • Steps :
    • Reaction of 2-methyldimethylmalonate with an aldehyde or ketone in [bmim][BF4] with iodine (10 mol%) at room temperature for 2 hours.
    • Addition of substituted phenylhydrazine and heating at 50 °C for 2 hours to form the tetrahydrocarbazole.
    • Isolation by filtration and recrystallization from ethanol.
  • Yields : High yields reported for various substituted tetrahydrocarbazoles, including fluorinated derivatives.
  • Characterization : Products confirmed by 1H and 13C NMR, mass spectrometry, and melting point analysis.

This method allows for efficient synthesis of substituted tetrahydrocarbazoles with functional group tolerance and operational simplicity.

Alternative Synthetic Routes and Functional Group Transformations

Additional synthetic strategies involve:

  • Dealkylation and O-alkylation of phenolic tetrahydrocarbazoles using Lewis acids or hydrogenolytic conditions for further functionalization.
  • Use of alkyl halides or sulfonates for introducing methyl groups at the nitrogen (1-position) to form 1,1-dimethyl derivatives.
  • These transformations are typically carried out under controlled conditions to preserve the tetrahydrocarbazole core and fluorine substituent.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Solvent Conditions Yield (%) Advantages Reference
Fischer Indole Synthesis 4-Cyclohexanonecarboxylic acid ethyl ester, 4-fluorophenylhydrazine hydrochloride Ethanol Reflux 16 h 98 High yield, straightforward, well-established
Ionic Liquid Catalysis Phenylhydrazine hydrochloride, cyclohexanone [bmim][BF4] ionic liquid Reflux 1 h 95 Green chemistry, catalyst reuse, mild
Iodine-Catalyzed One-Pot Synthesis 2-Methyldimethylmalonate, substituted phenylhydrazine [bmim][BF4], iodine (10 mol%) 2 h at room temp + 2 h at 50 °C High One-pot, functional group tolerance
Dealkylation & O-alkylation Phenolic tetrahydrocarbazoles Lewis acids, alkyl halides Varied Moderate Enables N-methylation, further functionalization

Detailed Research Outcomes and Characterization

  • Spectroscopic Data :

    • 1H NMR and 13C NMR spectra confirm the tetrahydrocarbazole structure and fluorine substitution pattern. For example, 6-fluoro-3-phenyl-2,3,4,9-tetrahydro-1H-carbazole shows characteristic aromatic and aliphatic proton signals consistent with the structure.
    • Mass spectrometry (MS) data show molecular ion peaks corresponding to the expected molecular weights (e.g., m/e = 262 for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives).
    • Melting point ranges (e.g., 115-117 °C) are consistent with pure crystalline products.
  • Reaction Monitoring :

    • Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and purity.
    • Reactions typically reach completion within 1-16 hours depending on conditions.
  • Purification :

    • Recrystallization from solvents such as heptane, ethyl acetate/heptane mixtures, or ethanol yields analytically pure compounds.
    • Column chromatography may be applied for further purification if necessary.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a laboratory reagent with the CAS number 1530996-66-7 . It is available in 1g units and has a purity of 98%+ . The molecular formula for this compound is C14H16FN .

While a specific, detailed article focusing solely on the applications of "this compound" is not available within the provided search results, the broader family of carbazole derivatives has demonstrated a range of applications, particularly in fighting diabetes .

Carbazole Derivatives and their Applications in Diabetes Research:

  • Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, and prevent damage to pancreatic cells .
  • α-Glucosidase Inhibitors: 1,2,4-Triazine-carbazoles have shown promise as α-glucosidase inhibitors . For example, compound 4 (1-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol) exhibited significant inhibitory activity .
  • Hypoglycemic Properties: Tetrahydrocarbazole derivatives, such as compound 9 (6-(benzyloxy)-9-(chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) and compound 10 , have demonstrated hypoglycemic activity in cell assays . Compound 10 also showed good chemical stability and tolerance in in vivo studies .
  • Insulin Sensitivity: Carbazole-ethoxy-phenyl propionic acid derivatives, such as compound 21 , have shown dual activity on both PPAR isoforms α and γ, improving insulin sensitivity .

Mechanism of Action

The mechanism of action of 6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Modifications

  • Fluorine vs. Chlorine/Nitro Groups : The 6-fluoro substituent in the target compound offers stronger electronegativity and reduced steric bulk compared to 6-chloro or 8-nitro groups in 15a. This may enhance membrane permeability and metabolic stability .
  • In contrast, 15b’s 2,3-dimethyl groups on the indole core improve PSII inhibition via hydrophobic interactions .
  • Aromaticity : The reduced aromaticity of tetrahydrocarbazoles (e.g., 3a) diminishes π–π interactions critical for dopamine D3 receptor binding, underscoring the importance of aromatic systems in neuroactive compounds .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine-induced deshielding at C6).
  • UV-Vis : Absorbance peaks (~250–300 nm) correlate with π→π* transitions in the carbazole core .
  • X-ray diffraction : Bond lengths (e.g., C–F: ~1.34 Å) confirm substituent placement .

Advanced Consideration :
Time-dependent DFT (TD-DFT) calculates excited-state properties, while electrostatic potential maps predict reactive sites for electrophilic substitution .

How do structural modifications influence kinase inhibition (e.g., BTK) in carbazole derivatives?

Advanced Research Focus
The 6-fluoro and 1,1-dimethyl groups enhance steric and electronic complementarity with kinase active sites. Key SAR insights:

  • Fluorine : Increases metabolic stability and hydrophobic interactions (e.g., BTK Thr⁴⁷⁴ pocket) .
  • Dimethyl groups : Restrict rotational freedom, improving binding entropy.
    Methodology :
  • Docking studies : Use AutoDock or Schrödinger to simulate ligand-protein interactions (e.g., BMS-986142 binding to BTK) .
  • Kinase assays : Measure IC₅₀ values against recombinant BTK to validate computational predictions .

How can contradictory biological activity data across studies be reconciled?

Advanced Research Focus
Discrepancies (e.g., herbicidal vs. kinase-inhibitory activity) may stem from:

  • Conformational flexibility : Atropisomerism (e.g., locked carbazole derivatives) alters target engagement .
  • Assay conditions : Variations in cell lines, pH, or co-solvents (e.g., DMSO) affect potency.

Q. Resolution Strategies :

  • Meta-analysis : Compare logP, pKa, and steric parameters across datasets.
  • Cohort studies : Use isogenic cell lines to isolate compound-specific effects .

What are the challenges in optimizing reaction conditions for large-scale synthesis?

Q. Basic Research Focus

  • Catalyst selection : DMAP-based ILs improve indole cyclization yields (89–91%) but require purification to remove ionic residues .
  • Solvent systems : Pyridine enhances reactivity but complicates waste disposal. Ethanol/water mixtures offer greener recrystallization .

Advanced Consideration :
Flow chemistry reduces side reactions (e.g., dimerization) by controlling residence time and temperature gradients.

How can hydrogen-bonding motifs be exploited for co-crystal engineering?

Advanced Research Focus
The carbazole N–H group participates in R₂²(10) ring motifs with acceptors like sulfur or carbonyl oxygen. Applications:

  • Co-crystallization : Improve solubility via API-coformer complexes (e.g., carboxylic acid derivatives) .
  • Stability studies : Monitor H-bond persistence under humidity/temperature stress .

What computational tools predict metabolic pathways for fluorinated carbazoles?

Q. Advanced Research Focus

  • ADMET prediction : SwissADME or ADMETLab estimate CYP450 metabolism (e.g., defluorination risks).
  • Metabolite ID : LC-MS/MS detects oxidative products (e.g., hydroxylation at C4 or C9) .

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